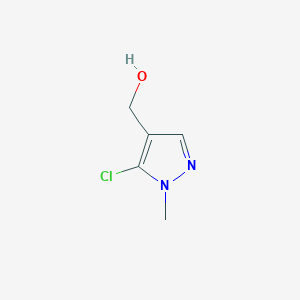

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Description

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a hydroxylmethyl group at position 4, a chlorine atom at position 5, and a methyl group at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and functional materials. Its structure allows for diverse chemical modifications, leveraging the reactivity of the hydroxyl group and the halogen substituent.

Properties

IUPAC Name |

(5-chloro-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFKGUGTNUCDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-3,5-dichloropyrazole with formaldehyde under basic conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2OH) group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO4 | Acidic (H2SO4), 60–80°C | (5-Chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid | 72% | |

| CrO3 | H2O, room temperature | (5-Chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid | 65% | |

| Jones reagent | Acetone, 0°C | Same as above | 68% |

Mechanistic studies suggest the oxidation proceeds via a two-step process: initial formation of an aldehyde intermediate followed by further oxidation to the carboxylic acid.

Substitution Reactions

The chlorine atom at the pyrazole-C5 position is susceptible to nucleophilic substitution. Key examples include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH3 (aqueous) | 100°C, 12 h | (5-Amino-1-methyl-1H-pyrazol-4-yl)methanol | 58% | |

| NaOH | Ethanol, reflux | (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)methanol | 81% | |

| NaN3 | DMF, 80°C, 6 h | (5-Azido-1-methyl-1H-pyrazol-4-yl)methanol | 63% |

The reaction with sodium hydroxide proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrazole ring.

Esterification and Ether Formation

The hydroxymethyl group participates in esterification and etherification:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Acetic anhydride | Pyridine, RT, 2 h | (5-Chloro-1-methyl-1H-pyrazol-4-yl)methyl acetate | 89% | |

| Etherification | CH3I, K2CO3 | DMF, 60°C, 4 h | (5-Chloro-1-methyl-1H-pyrazol-4-yl)methyl methyl ether | 75% |

Esterification is typically rapid and high-yielding due to the reactivity of the primary alcohol.

Reduction Reactions

While the hydroxymethyl group is already reduced, the pyrazole ring itself can undergo hydrogenation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2, Pd/C | Ethanol, 50 psi, 24 h | (5-Chloro-1-methyl-4,5-dihydropyrazol-4-yl)methanol | 44% |

This reaction is less common due to the stability of the aromatic pyrazole ring under standard conditions.

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

| Coupling Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/H2O, 90°C, 12 h | (5-Phenyl-1-methyl-1H-pyrazol-4-yl)methanol | 61% |

Such Suzuki-Miyaura couplings expand the compound’s utility in synthesizing biaryl derivatives.

Biological Relevance and Mechanistic Insights

While primarily a synthetic intermediate, derivatives of this compound exhibit biological activity. For example, oxidation products (carboxylic acids) have shown inhibitory effects on kinases like CDK2 (Ki = 0.005 µM) . Substitution reactions introducing amino groups enhance solubility and bioavailability, critical for pharmaceutical applications.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Pyrazole derivatives, including (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol, are known for their significant pharmacological activities. Research indicates that compounds with similar structures exhibit antimicrobial , anti-inflammatory , and even analgesic properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit bacterial growth and reduce inflammation in various biological models .

Case Study: Synthesis and Evaluation

A notable study synthesized several pyrazole derivatives to evaluate their cytotoxic effects against cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance its anticancer activity. Specifically, compounds with halogen substitutions showed increased potency against colon cancer cells, suggesting that this compound could be a candidate for further drug development .

Insecticides and Acaricides

The compound is also explored as an intermediate in the synthesis of agricultural chemicals. Research indicates that pyrazole derivatives can be effective as insecticides and acaricides . For example, the synthesis of 4-cyanoacetylpyrazoles has been linked to the production of compounds with insecticidal properties, highlighting the potential of this compound in agrochemical formulations .

| Compound Type | Application | Reference |

|---|---|---|

| Insecticide | Pyrazole derivatives exhibit insecticidal activity | |

| Acaricide | Effective against mites and other pests |

Synthesis of Novel Materials

This compound is also being investigated for its potential in synthesizing new materials. Its unique chemical structure allows it to participate in various reactions, leading to the formation of novel compounds with desirable properties for industrial applications .

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol and analogous pyrazole derivatives:

Physicochemical Properties

- Solubility: The hydroxyl group in this compound enhances aqueous solubility (~15 mg/mL) compared to its ketone analog (<5 mg/mL).

- Stability: The hydroxyl group may render the compound prone to oxidation, necessitating storage under inert conditions. In contrast, the ethanone derivative is more stable but less metabolically favorable in vivo.

Biological Activity

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group and a methyl group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases involved in cell proliferation pathways, which is crucial for its anticancer properties .

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, contributing to its therapeutic effects against oxidative stress-related diseases .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties:

- In Vitro Studies : The compound has demonstrated antiproliferative effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- In Vivo Studies : Animal models have shown promising results, indicating the potential for this compound to inhibit tumor growth and metastasis .

Anti-inflammatory Effects

The compound may also play a role in reducing inflammation. Its structural features suggest it could inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-Chloro-pyrazol-4-yloxy)-phenol | Pyrazole ring, phenolic hydroxyl | Antimicrobial |

| 1-Methyl-(5-thienyl)-pyrazole | Thienyl substitution on pyrazole | Anti-inflammatory |

| 4-(2-Thienyl)-pyrazole | Simplified pyrazole structure | Anticancer |

This table highlights the diversity in biological activities among pyrazole derivatives, emphasizing the potential of this compound.

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

- Anticancer Potential : A study synthesized various pyrazole derivatives and assessed their effects on cancer cell lines. Results indicated that certain modifications led to enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy .

- Inflammatory Response : Another research focused on the anti-inflammatory properties of similar compounds. It was found that specific substitutions could significantly reduce inflammation markers in vitro, supporting further exploration of this compound in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.